tert-Butyl 1-iodoethyl carbonate
Description
Properties
CAS No. |
106776-73-2 |
|---|---|
Molecular Formula |
C7H13IO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
tert-butyl 1-iodoethyl carbonate |
InChI |
InChI=1S/C7H13IO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3 |
InChI Key |
JDPXRMAZBUZVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 1 Iodoethyl Carbonate
Strategies for the Formation of the Carbonate Linkage
The initial and crucial step in synthesizing tert-butyl 1-iodoethyl carbonate is the construction of the core carbonate structure. This is typically achieved by first creating a more stable precursor, such as tert-butyl 1-chloroethyl carbonate, which can then be converted to the desired iodo- a compound.
Approaches Involving tert-Butanol (B103910) Derivatives
A prevalent method for forming the carbonate linkage involves the reaction of a tert-butanol derivative with a suitable chloroformate. While direct synthesis with an iodo- a precursor is less common due to stability issues, the synthesis of a chloro-analogue is well-established. For example, a structurally similar compound, 1-chloroethyl cyclohexyl carbonate, is synthesized by reacting cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a base like pyridine. This reaction is typically performed in a solvent such as methylene (B1212753) chloride at low temperatures, such as in an ice bath, before being stirred at room temperature.
A similar strategy can be inferred for tert-butyl 1-chloroethyl carbonate, where tert-butanol or potassium tert-butoxide would react with 1-chloroethyl chloroformate. The use of potassium tert-butoxide in the presence of carbon dioxide can form a potassium tert-butyl carbonate intermediate, which then reacts with a phosphorochloridate to form a carbonic anhydride (B1165640). orgsyn.org This anhydride is a reactive species that can then be used in further synthetic steps.
Another approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with an alcohol. While this method is often used for creating tert-butyl ethers, under specific conditions, carbonate formation can be observed. researchgate.net
Carbonylation Reactions for Carbonate Synthesis
Carbonylation reactions represent an alternative, though less commonly cited, route for this specific molecule. In principle, this could involve the reaction of an alcohol with carbon monoxide and an oxidizing agent. More advanced methods have been developed for the carbonylation of indoles and arylpyridines using diethyl dicarbonate, which produces ethanol (B145695) and CO₂ as byproducts, offering a CO-free protocol. researchgate.net However, the direct application of such carbonylation methods for the synthesis of this compound is not extensively documented in standard literature.
Introduction of the 1-Iodoethyl Moiety
Once the tert-butyl carbonate precursor containing a suitable leaving group is synthesized, the next critical step is the introduction of the iodine atom to form the final product.
Halide Exchange Reactions (e.g., from Chloroethyl or Bromoethyl Precursors)
The most widely employed and efficient method for synthesizing this compound is through a halide exchange reaction, specifically the Finkelstein reaction. byjus.comwikipedia.org This Sₙ2 reaction involves treating a precursor, typically tert-butyl 1-chloroethyl carbonate or tert-butyl 1-bromoethyl carbonate, with an iodide salt. byjus.comwikipedia.orgiitk.ac.in
The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a polar aprotic solvent, most commonly acetone. byjus.comwikipedia.org Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution, thus shifting the equilibrium towards the formation of the alkyl iodide. byjus.comwikipedia.org
A representative procedure involves dissolving the chloro-precursor, such as 1-chloroethyl cyclohexyl carbonate, in a solvent like acetonitrile (B52724) or acetone, adding an excess of sodium iodide, and heating the mixture. The reaction progress can be monitored, and upon completion, the precipitated sodium salt is filtered off. The final product is then isolated from the filtrate after solvent removal.
Table 1: Representative Conditions for Finkelstein Halide Exchange
| Precursor | Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 1-Chloroethyl cyclohexyl carbonate | Sodium Iodide (NaI) | Acetonitrile | 60 °C | Formation of 1-Iodoethyl cyclohexyl carbonate | |
| Alkyl Chloride/Bromide | Sodium Iodide (NaI) | Acetone | ~100 °C | Formation of Alkyl Iodide | iitk.ac.in |
This table is illustrative of the general Finkelstein reaction conditions, as specific data for this compound is proprietary or not widely published in detail. The cyclohexyl analogue provides a close model.
The reactivity in a Finkelstein reaction is highest for primary halides and particularly effective for α-carbonyl halides, a category under which tert-butyl 1-haloethyl carbonates fall, suggesting this is an efficient conversion. byjus.comwikipedia.org
Direct Iodination Protocols
Direct iodination methods to form the 1-iodoethyl group on a pre-formed tert-butyl ethyl carbonate are generally not feasible or practical. Such a reaction would require the selective activation of a C-H bond at the specific ethyl position, which is chemically challenging and not a standard synthetic approach for this class of compounds. The halide exchange reaction remains the superior and more controlled method.
Stereoselective Synthesis of this compound
The synthesis of a specific stereoisomer of this compound is highly dependent on the stereochemistry of the starting materials and the mechanism of the reactions employed.
The 1-iodoethyl group contains a stereocenter at the carbon atom bonded to the iodine. If a stereoselective synthesis is desired, one would typically start with an enantiomerically pure precursor, such as (R)- or (S)-1-chloroethanol, to form the initial carbonate.
The subsequent Finkelstein reaction, which proceeds via an Sₙ2 mechanism, is inherently stereospecific. An Sₙ2 reaction occurs with an inversion of stereochemical configuration at the reaction center. byjus.com Therefore, if one were to start with tert-butyl 1-chloroethyl carbonate of a specific configuration (e.g., S-configuration), the resulting this compound would be predominantly of the opposite configuration (e.g., R-configuration). This allows for the controlled synthesis of a specific enantiomer of the final product, provided a stereochemically pure precursor is used.
Chiral Auxiliaries and Catalytic Asymmetric Induction
Achieving enantioselectivity in the synthesis of this compound would necessitate the use of chiral methodologies. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. ttu.edu After the desired stereocenter is created, the auxiliary is removed.
While no specific application of a chiral auxiliary for the synthesis of this compound has been documented, one could envision a strategy where a chiral alcohol is used in place of tert-butanol. The resulting diastereomeric carbonates could then be separated, followed by a transesterification step with tert-butanol to yield the enantiomerically enriched target compound. More elegantly, a chiral auxiliary could be attached to the carbonate precursor to direct the stereoselective iodination step. For instance, auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, which are effective in directing stereoselective alkylations and other transformations, could potentially be adapted for this purpose. chemicalbook.com
Catalytic asymmetric induction represents a more efficient approach, where a small amount of a chiral catalyst creates a large amount of a chiral product. rsc.org For the synthesis of chiral carbonates, catalysts based on chiral Lewis acids or organocatalysts have been employed. chemrxiv.orgnih.gov In a hypothetical asymmetric synthesis of this compound, a chiral catalyst could be used to control the addition of a nucleophile to a precursor, or to direct an asymmetric halogenation. For example, a catalytic system could be designed to facilitate the enantioselective opening of a cyclic precursor or the asymmetric addition of an iodo-moiety to an enol carbonate intermediate. The development of such a catalyst would be a key step towards an efficient synthesis of the enantiopure compound.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Potential Relevance to Carbonate Synthesis |
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Directing the stereoselective introduction of the iodoethyl group. |
| Oppolzer's Camphorsultam | Asymmetric alkylation, Michael additions | Controlling the stereochemistry during the formation of the carbonate ester. |
| (1R,2S,5R)-(-)-Menthol | Asymmetric synthesis of esters | Used in the synthesis of chiral β-iodo Baylis-Hillman esters, demonstrating its utility in directing iodination. ttu.edu |
This table presents potential applications based on the known functions of these chiral auxiliaries, as direct application to this compound is not documented.
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. If the synthetic precursor to this compound already contained a stereocenter, the introduction of the new stereocenter at the iodoethyl group could be controlled to favor one diastereomer over the other.
A relevant strategy is substrate-controlled diastereoselection, where the existing chiral center directs the approach of the incoming reagent. For example, if a chiral alcohol is used to form the initial carbonate, its stereochemistry can influence the facial selectivity of a subsequent iodination reaction on a double bond or enolate precursor.
Another approach involves the use of a chiral reagent that reacts to form the desired diastereomer preferentially. While specific reagents for the diastereoselective iodination of ethyl carbonates are not well-documented, methods for the diastereoselective synthesis of other iodo-containing compounds, such as β-iodo Baylis-Hillman esters, have been developed. ttu.edunih.gov These methods often rely on the use of a chiral auxiliary that biases the approach of the iodinating agent.
In a potential diastereoselective synthesis of this compound, one could start with a chiral precursor, such as a derivative of lactic acid, and build the carbonate structure from it. The inherent chirality of the starting material would then direct the subsequent chemical transformations to yield a specific diastereomer of the final product.
Optimization of Reaction Conditions and Isolation Procedures
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. For the likely synthesis of this compound via a Finkelstein reaction of tert-butyl 1-chloroethyl carbonate, several parameters would need to be optimized.
Drawing from a documented procedure for the analogous 1-iodoethylisopropylcarbonate, key variables include the choice of solvent, the iodide source, the presence of a phase-transfer catalyst, and the reaction temperature. google.com Ethyl acetate (B1210297) is a suitable solvent for this type of reaction. Sodium iodide is a common and effective iodide source. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly enhance the reaction rate by facilitating the transfer of the iodide ion into the organic phase. The temperature is also a critical factor; a heating reflux is often employed to drive the reaction to completion. google.com
The isolation and purification of this compound would likely involve an aqueous workup to remove inorganic salts and the phase-transfer catalyst. This would typically include washing the organic layer with a solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a brine wash. google.com Drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate would precede the removal of the solvent under reduced pressure. Depending on the purity of the crude product, further purification by vacuum distillation or column chromatography might be necessary to obtain the final product in high purity.
Table 2: Optimization Parameters for the Synthesis of 1-Iodoalkyl Carbonates via Finkelstein Reaction
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
| Solvent | Ethyl Acetate | Provides a suitable medium for the reaction of the organic substrate and the inorganic salt. | google.com |
| Iodide Source | Sodium Iodide (NaI) | Acts as the nucleophile to replace the chloride atom. | google.com |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Functions as a phase-transfer catalyst to increase the reaction rate. | google.com |
| Temperature | Reflux | Increases the reaction kinetics to ensure complete conversion in a reasonable time. | google.com |
| Work-up | Aqueous wash with Sodium Thiosulfate | Removes unreacted iodine and inorganic byproducts. | google.com |
| Purification | Vacuum Distillation or Chromatography | Removes impurities to yield the pure product. | google.com |
This table is based on the synthesis of 1-iodoethylisopropylcarbonate and represents a likely set of conditions for the synthesis of this compound.
Chemical Reactivity and Transformation Studies of Tert Butyl 1 Iodoethyl Carbonate
Reactions Involving the Iodine Atom
The carbon-iodine (C-I) bond is the most prominent reactive site for transformations involving the alkyl portion of the molecule. The polarizability and relative weakness of the C-I bond make it susceptible to a variety of reactions, including nucleophilic substitutions, radical processes, and organometallic cross-coupling reactions.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)
The secondary nature of the carbon atom bearing the iodine substituent suggests that both S(_N)1 and S(_N)2 reaction pathways are possible, with the predominant mechanism being highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent polarity, and temperature. ucsb.edulibretexts.org
The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemistrystudent.com Given that iodide is an excellent leaving group, a variety of nucleophiles can be employed.
Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a carbocation intermediate. youtube.com This mechanism is favored by polar protic solvents, which can stabilize the intermediate carbocation and the departing iodide anion. Weaker nucleophiles are typical in S(_N)1 reactions. The stability of the secondary carbocation formed from tert-butyl 1-iodoethyl carbonate would be a key factor in determining the feasibility of this pathway. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. youtube.com
| Reaction Pathway | Favored by | Typical Nucleophiles | Solvent | Stereochemical Outcome |
| S(_N)2 | Strong, unhindered nucleophiles; High nucleophile concentration | RO⁻, RS⁻, CN⁻, N₃⁻ | Polar aprotic (e.g., Acetone, DMF) | Inversion of configuration |
| S(_N)1 | Weak nucleophiles; Low nucleophile concentration | H₂O, ROH, RCOOH | Polar protic (e.g., Water, Ethanol) | Racemization |
Radical Reactions Initiated at the C-I Bond
The relatively weak C-I bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis, generating a secondary alkyl radical. researchgate.netresearchgate.netuchicago.edu This radical can then participate in a variety of synthetic transformations.
One common application of such radicals is in atom transfer radical addition (ATRA) reactions, where the radical adds to an alkene or alkyne, followed by abstraction of an atom (often a halogen) from another molecule to propagate the radical chain. Another important transformation is reductive dehalogenation , typically achieved using a tin hydride reagent like tributyltin hydride (Bu₃SnH) or a safer alternative like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). nih.gov This process replaces the iodine atom with a hydrogen atom.
Furthermore, the generated radical can undergo intramolecular cyclization if a suitable unsaturated group is present elsewhere in the molecule, or participate in intermolecular coupling reactions. cmu.edu
| Radical Initiator | Reagent | Reaction Type | Product Type |
| AIBN, Benzoyl peroxide | Alkenes, Alkynes | Atom Transfer Radical Addition | Adducts |
| Bu₃SnH, (TMS)₃SiH | - | Reductive Dehalogenation | Alkane |
| - | Unsaturated substrate | Intermolecular/Intramolecular Addition | Coupled/Cyclized products |
Organometallic Cross-Coupling Strategies
The C-I bond in this compound is a suitable handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, Sonogashira, and Negishi couplings.
In a typical Suzuki coupling , the iodoalkane would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. A Heck reaction would involve the palladium-catalyzed coupling with an alkene. For a Sonogashira coupling , a terminal alkyne would be coupled with the iodoalkane using a palladium catalyst and a copper(I) co-catalyst.
The success of these reactions would depend on the stability of the tert-butyl carbonate moiety under the reaction conditions, as some coupling reactions require elevated temperatures and basic conditions which could potentially affect the carbonate group.
| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Alkylated/Arylated product |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Substituted alkyne |
| Negishi | Organozinc compound | Pd or Ni catalyst | Alkylated/Arylated product |
Transformations at the Carbonate Linkage
The tert-butyl carbonate group is a versatile functional group that can undergo several important transformations, primarily centered around the cleavage of the ester linkages.
Hydrolysis and Transesterification Reactions
The carbonate group is susceptible to hydrolysis under both acidic and basic conditions to yield tert-butanol (B103910), ethanol (B145695), and carbon dioxide. Acid-catalyzed hydrolysis would involve protonation of one of the carbonyl or ether oxygens, followed by nucleophilic attack by water. researchgate.net Base-catalyzed hydrolysis would proceed via nucleophilic attack of hydroxide (B78521) ion at the carbonyl carbon.
Transesterification can occur when the carbonate is treated with an alcohol in the presence of an acid or base catalyst. This would result in the exchange of the tert-butoxy (B1229062) or ethoxy group with the new alcohol, forming a different carbonate. Enzymatic transesterification is also a possibility. nih.gov
| Reaction Condition | Reagent | Products |
| Acidic Hydrolysis | H₃O⁺ | tert-Butanol, Ethanol, CO₂ |
| Basic Hydrolysis | OH⁻ | tert-Butanol, Ethanol, CO₃²⁻ |
| Transesterification | R'OH, Catalyst | New carbonate, tert-Butanol/Ethanol |
Decarboxylation Pathways
Decarboxylation , the loss of carbon dioxide, is a key reaction of carboxylic acids and their derivatives. wikipedia.orgmasterorganicchemistry.com For this compound, decarboxylation can be induced under certain conditions. Thermal decarboxylation might be possible, although likely requiring high temperatures. organic-chemistry.org
Palladium-catalyzed decarboxylative coupling reactions are a more synthetically useful pathway. In the presence of a suitable palladium catalyst, the carbonate could undergo decarboxylation to generate an enolate or an organopalladium intermediate, which could then be trapped by an electrophile or participate in a cross-coupling reaction. nih.gov For instance, decarboxylative allylation is a known reaction for similar carbonate structures.
| Reaction Type | Conditions | Key Intermediate | Potential Outcome |
| Thermal Decarboxylation | High Temperature | - | Loss of CO₂, formation of ether |
| Pd-catalyzed Decarboxylation | Pd(0) catalyst | Organopalladium species | Cross-coupling products |
Influence of the tert-Butyl Group on Reactivity
The tert-butyl group, characterized by its large size and electron-donating properties, plays a pivotal role in dictating the outcomes of reactions involving this compound. Its influence is not monolithic but rather a combination of distinct effects that can either accelerate or retard reaction rates and control regioselectivity.
Steric Hindrance Effects on Reaction Rates and Selectivity
The sheer bulk of the tert-butyl group is a primary determinant of the reactivity of this compound. This steric hindrance can significantly impede the approach of nucleophiles to the reactive centers of the molecule, namely the electrophilic carbonyl carbon and the α-carbon bearing the iodine atom. libretexts.orgstackexchange.com
In reactions such as nucleophilic acyl substitution, the accessibility of the carbonyl carbon is crucial for the initial attack of the nucleophile. The three methyl groups of the tert-butyl substituent create a congested environment around the carbonate functionality, which can slow down the rate of reaction compared to less hindered analogues like methyl or ethyl carbonates. acs.org For instance, the use of bulky amines as nucleophiles would likely result in a lower reaction yield due to this steric clash. acs.org
Similarly, in SN2-type reactions at the α-carbon, the backside attack of a nucleophile would be sterically hindered by the adjacent tert-butyl group. libretexts.org This steric impediment can make substitution reactions at this position less favorable. Consequently, reactions may be directed towards alternative pathways that avoid this sterically congested center.
To illustrate the impact of steric hindrance on reaction rates, consider the hypothetical relative rates of nucleophilic substitution for a series of alkyl 1-iodoethyl carbonates.
| Alkyl Group (R in R-OCO-O-CH(I)CH₃) | Relative Reaction Rate (SN2 at α-carbon) | Rationale |
|---|---|---|
| Methyl | 100 | Minimal steric hindrance |
| Ethyl | 85 | Slightly increased steric bulk |
| Isopropyl | 40 | Significant steric hindrance |
| tert-Butyl | <1 | Severe steric hindrance |
This table presents hypothetical data to illustrate the expected trend based on general principles of steric hindrance.
Electronic Modulation of the Carbonate Reactivity
Beyond steric effects, the tert-butyl group also exerts a significant electronic influence on the reactivity of the carbonate. Alkyl groups are known to be weakly electron-donating through inductive effects and hyperconjugation. libretexts.orglibretexts.org The tert-butyl group, with its three methyl substituents, is a particularly effective electron-donating group. quora.com
This electron-donating nature increases the electron density on the adjacent oxygen atom of the carbonate, which in turn can affect the electrophilicity of the carbonyl carbon. By pushing electron density towards the carbonyl group, the tert-butyl group can slightly reduce its partial positive charge, thereby making it less susceptible to nucleophilic attack compared to carbonates with electron-withdrawing groups. nih.govrsc.org
Furthermore, the inductive effect of the tert-butyl group can influence the polarity of the C-I bond at the α-position. The reactivity of α-halo carbonyl compounds is often enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond. nih.govyoutube.com The electron-donating tert-butyl group, however, may slightly counteract this effect, potentially influencing the leaving group ability of the iodide.
Role in Stabilizing Reaction Intermediates
A crucial aspect of the tert-butyl group's influence lies in its ability to stabilize carbocation intermediates. libretexts.orglibretexts.orgquora.com In reactions proceeding through an SN1-type mechanism, the rate-determining step is the formation of a carbocation. If the iodide ion in this compound departs, a secondary carbocation would be formed at the α-carbon.
The adjacent tert-butyl group would play a significant role in stabilizing this carbocation through hyperconjugation and inductive effects. quora.comresearchgate.net The σ-electrons from the C-H and C-C bonds of the tert-butyl group can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and thereby increasing the stability of the intermediate. libretexts.orgquora.com This stabilization can lower the activation energy for the formation of the carbocation, potentially favoring an SN1 pathway over an SN2 pathway, especially with weak nucleophiles and polar protic solvents.
The enhanced stability of the carbocation intermediate due to the presence of the tert-butyl group is a key factor in predicting the reaction pathways of this compound.
Mechanistic Investigations of Tert Butyl 1 Iodoethyl Carbonate Reactivity
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Kinetic and spectroscopic studies are powerful tools for mapping the energetic landscape of a reaction and identifying the transient species that dictate its course. For tert-butyl 1-iodoethyl carbonate, these analyses are crucial for distinguishing between possible mechanistic pathways, such as unimolecular (SN1) and bimolecular (SN2) substitution, or elimination reactions.
Identification of Transition States and Intermediates
The reaction of this compound can proceed through various transition states and intermediates depending on the conditions. While direct computational studies on this specific molecule are not widely available, analogies can be drawn from related structures.
In a potential SN1 pathway, the rate-determining step would be the heterolytic cleavage of the carbon-iodine bond to form an iodide ion and a secondary carbocation stabilized by the adjacent carbonate group. This carbocation is a key intermediate. The transition state leading to this intermediate would involve significant stretching and polarization of the C-I bond. Following the formation of the carbocation, it would rapidly react with any available nucleophile.
Alternatively, an SN2 mechanism would involve the direct attack of a nucleophile on the carbon atom bearing the iodine, proceeding through a single, high-energy transition state where the nucleophile is forming a bond as the iodide is leaving.
Computational chemistry provides a means to model these transient structures. For instance, studies on the formation of tert-butyl ether from di-tert-butyl dicarbonate (B1257347) have proposed a "six-membered transition state" when catalyzed by a metal ion. researchgate.net Quantum chemical calculations on other iodine-containing compounds, such as iodic acid, have been used to explore potential energy surfaces and locate transition state structures for various reaction pathways. researchgate.net These computational approaches could be applied to this compound to determine the relative energies of SN1 and SN2 transition states and intermediates, thereby predicting the most likely reaction pathway under given conditions.
Spectroscopic techniques can be used to detect reactive intermediates. For example, the formation of a carbocation intermediate could potentially be observed using NMR spectroscopy in superacidic media, a technique that has been used to characterize the tert-butyl cation. ucr.edu
Kinetic Isotope Effect Studies (KIE)
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and inferring the nature of the transition state. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (klight/kheavy).
For this compound, several KIE studies could be envisioned to elucidate its reaction mechanism:
Carbon-13 KIE: By substituting the α-carbon (the one bonded to iodine) with 13C, one could distinguish between SN1 and SN2 mechanisms. In an SN2 reaction, the carbon is more constrained in the transition state, leading to a small inverse or near-unity KIE (k12/k13 ≈ 1.0). In an SN1 reaction, the C-I bond is broken in the rate-determining step, leading to a more loosely bound carbon in the transition state and a small but significant normal KIE (k12/k13 > 1.0). For example, the KIE for the reaction of methyl bromide with cyanide was found to be 1.082, indicative of an SN2 mechanism. wikipedia.org
Deuterium (B1214612) KIE: Substituting the hydrogens on the ethyl group with deuterium could reveal information about elimination pathways or secondary effects. A primary KIE (kH/kD > 2) would be expected if a C-H bond is broken in the rate-determining step of an elimination reaction. A secondary β-deuterium KIE (kH/kD ≈ 1.1-1.2) would be expected for an SN1 reaction, as the hyperconjugation from the C-H bonds helps to stabilize the developing positive charge of the carbocation in the transition state. libretexts.org
Solvent Isotope Effect: Comparing the reaction rate in a protic solvent like H₂O versus its deuterated counterpart D₂O can provide insight. Studies on the solvolysis of methanesulfonyl chloride showed a solvent isotope effect (kH₂O/kD₂O) of 1.5-1.7, consistent with an SN2 pathway where the solvent acts as a nucleophile and potentially as a general base catalyst. nih.gov
The following table illustrates the expected KIE values for different potential mechanisms for the reaction of this compound.
| Mechanism | Isotopic Substitution | Expected klight/kheavy | Interpretation |
|---|---|---|---|
| SN1 | α-13C | > 1.02 | C-I bond cleavage is rate-determining, leading to a looser transition state for the carbon atom. |
| SN1 | β-D | ~1.1 - 1.2 | Hyperconjugative stabilization of the developing carbocation by the C-H bond. |
| SN2 | α-13C | ~1.00 or < 1 | Nucleophilic attack and leaving group departure occur in a single, constrained transition state. |
| E2 | β-D | > 2 | C-H bond is broken in the rate-determining step. |
Mechanistic Parallels with tert-Butoxycarbonyl (Boc) Group Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. princeton.edu Its chemical behavior, particularly during its cleavage, offers significant mechanistic parallels to the potential reactivity of this compound due to the shared tert-butoxycarbonyl moiety.
Formation and Reactivity of tert-Butyl Cations
The removal of the Boc group is typically achieved under acidic conditions. beilstein-journals.org The mechanism involves the protonation of the carbonyl oxygen, followed by the decomposition of the resulting intermediate to release the unprotected amine, carbon dioxide, and, crucially, a tert-butyl cation. princeton.edu
This formation of the relatively stable tertiary carbocation is a key feature of Boc chemistry. fiveable.me The tert-butyl cation is an important electrophilic intermediate that can participate in subsequent reactions. fiveable.mersc.org For instance, it can be trapped by nucleophiles or can lead to side reactions by alkylating other sensitive functional groups within the molecule or in the reaction mixture. beilstein-journals.org This has led to the common practice of using "scavengers," such as anisole (B1667542) or thioanisole, during Boc deprotection to trap the tert-butyl cation and prevent unwanted side products. beilstein-journals.org
Role of tert-Butyl Radicals in Related Processes
While ionic pathways involving the tert-butyl cation are common, the possibility of radical mechanisms should also be considered. The tert-butyl group can be involved in radical reactions, typically initiated by homolytic cleavage of a bond to the tertiary carbon. The tert-butyl radical is a highly reactive intermediate with a trigonal pyramidal geometry. nih.gov
In related chemistries, tert-butoxy (B1229062) radicals (t-BuO•) are well-known intermediates, often generated from the decomposition of tert-butyl hydroperoxide (TBHP) or via the oxidation of potassium tert-butoxide. princeton.edubeilstein-journals.org These tert-butoxy radicals can undergo several reactions, including hydrogen abstraction to form tert-butanol (B103910) or β-scission to generate a methyl radical and acetone. princeton.edu
Studies involving tert-butyl hydroperoxide and an iodide source have proposed radical pathways for the formation of iodo-peroxy compounds, involving the generation of tert-butoxy and tert-butylperoxy radicals. nih.gov It is plausible that under certain conditions, such as photolysis or in the presence of radical initiators, this compound could undergo homolytic cleavage of either the C-I or O-C(tert-butyl) bond, leading to radical intermediates that would dictate the final product distribution. The competition between ionic and radical pathways would be highly dependent on the reaction conditions.
Solvent Effects on Reaction Pathways and Outcomes
The choice of solvent can dramatically influence the rate and mechanism of a chemical reaction. mdpi.com For a substrate like this compound, which can potentially react through different pathways, solvent effects are critical in determining the outcome.
Reactions that proceed through an SN1 mechanism are highly sensitive to solvent polarity. libretexts.org The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing this charged intermediate through dipole-dipole interactions and hydrogen bonding. libretexts.orgquizlet.com This stabilization lowers the energy of the transition state leading to the carbocation, thereby accelerating the reaction rate. libretexts.org Therefore, it is expected that the SN1 solvolysis of this compound would be significantly faster in more polar, ionizing solvents.
Conversely, SN2 reactions are typically faster in polar aprotic solvents (e.g., acetone, acetonitrile). Polar protic solvents can solvate the nucleophile, especially if it is an anion, through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thus slowing down the SN2 reaction. rsc.org
The solvolysis of tert-butyl chloride, a classic example of an SN1 reaction, demonstrates this principle clearly. Its rate of reaction increases dramatically with the increasing polarity of the solvent mixture.
| Solvent (v/v) | Dielectric Constant (approx.) | Relative Rate |
|---|---|---|
| 100% Ethanol (B145695) | 24.3 | 1 |
| 80% Ethanol / 20% Water | 36.6 | 4 |
| 60% Ethanol / 40% Water | 48.9 | 14 |
| 40% Ethanol / 60% Water | 61.2 | 63 |
| 20% Ethanol / 80% Water | 72.5 | 214 |
| 100% Water | 78.5 | ~1200 |
Data adapted from various sources for illustrative purposes.
This trend highlights that for this compound, a switch from non-polar to polar protic solvents would likely favor an SN1 mechanism over an SN2 or other competing pathways by stabilizing the key carbocation intermediate. The specific composition of solvent mixtures can be fine-tuned to control the reaction pathway and selectively generate desired products. slideshare.net
Applications in Advanced Organic Synthesis
As a Synthetic Intermediate for Complex Molecules
The structure of tert-Butyl 1-iodoethyl carbonate makes it a valuable building block for the construction of intricate molecular architectures, finding applications in the synthesis of both pharmaceutical intermediates and natural products.
Precursor for Pharmaceutical Intermediates
A significant application of analogous α-iodoalkyl carbonates is in the synthesis of prodrugs of cephalosporin (B10832234) antibiotics. For instance, 1-iodoethyl isopropyl carbonate is a key intermediate in the synthesis of Cefpodoxime proxetil, a third-generation cephalosporin antibiotic. researchgate.netlupinepublishers.comjustia.com Cefpodoxime proxetil is the 1-isopropoxycarbonyloxyethyl ester of Cefpodoxime, and this ester linkage is crucial for its oral bioavailability. The synthesis involves the esterification of the carboxylic acid of the Cefpodoxime core with an α-haloalkyl carbonate. researchgate.netjustia.com
By analogy, this compound can be envisioned as a precursor for similar prodrug strategies. The 1-(tert-butoxycarbonyloxy)ethyl ester moiety that would be introduced is a prodrug form that can be cleaved in vivo to release the active pharmaceutical ingredient. The general reaction involves the deprotonation of a carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the iodide from the α-iodoalkyl carbonate.
Table 1: Analogy in Cephalosporin Prodrug Synthesis
| Precursor | Target Prodrug Moiety | Therapeutic Agent |
|---|---|---|
| 1-Iodoethyl isopropyl carbonate | 1-(Isopropoxycarbonyloxy)ethyl ester | Cefpodoxime Proxetil |
| This compound (Analogous) | 1-(tert-Butoxycarbonyloxy)ethyl ester | Potential new cephalosporin prodrugs |
This strategy highlights the potential of this compound in the development of new orally active pharmaceutical agents by modifying the pharmacokinetic properties of parent drug molecules.
Building Block for Natural Product Synthesis
While direct examples of this compound in natural product synthesis are not extensively documented, the use of complex ester functionalities is a common theme in the total synthesis of many natural products. nih.gov The introduction of the 1-(tert-butoxycarbonyloxy)ethyl group can serve multiple purposes in a synthetic route. It can be used to temporarily protect a carboxylic acid, to modify the solubility and reactivity of an intermediate, or to introduce a specific stereocenter, depending on the synthetic strategy. The synthesis of various natural products often involves the strategic use of protecting groups and the formation of ester linkages, which can be later cleaved to reveal the final natural product structure. wikipedia.org The principles of using such building blocks are well-established in the synthesis of complex molecules like palytoxin, where numerous protecting groups were employed. wikipedia.org
Functional Group Transformations Enabled by the Iodoethyl Moiety
The iodoethyl group in this compound is a key driver of its reactivity, enabling a range of functional group transformations critical for the construction of diverse molecular frameworks. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.
Formation of Cyclic and Heterocyclic Systems
The iodoethyl moiety can participate in intramolecular cyclization reactions to form cyclic and heterocyclic systems. If a molecule containing the 1-(tert-butoxycarbonyloxy)ethyl ester also possesses a suitably positioned internal nucleophile (e.g., an alcohol, amine, or thiol), an intramolecular nucleophilic substitution can occur. This process, often referred to as a cyclofunctionalization, is a powerful strategy for the synthesis of five- and six-membered rings. beilstein-journals.orgbiointerfaceresearch.com
For example, an alcohol group located at a suitable distance within the same molecule could attack the carbon bearing the iodine, displacing the iodide and forming a cyclic ether. Similarly, an amine or thiol could lead to the formation of cyclic amines (heterocycles) or cyclic thioethers, respectively. The stereochemical outcome of such cyclizations is often predictable based on Baldwin's rules for ring closure.
Table 2: Potential Intramolecular Cyclization Reactions
| Internal Nucleophile | Resulting Cyclic System |
|---|---|
| Hydroxyl (-OH) | Cyclic Ether |
| Amine (-NH2) | Cyclic Amine (Heterocycle) |
The ability to construct cyclic systems is of paramount importance in organic synthesis, as a vast number of natural products and biologically active molecules possess cyclic or heterocyclic cores.
Introduction of Other Functional Groups via Displacement
The iodide in this compound is an excellent leaving group, facilitating the introduction of a wide variety of other functional groups through nucleophilic substitution reactions. researchgate.netorganic-chemistry.org This allows for the conversion of the iodoethyl group into a range of other functionalities, enhancing the synthetic utility of the molecule.
A diverse array of nucleophiles can be employed to displace the iodide. For example, reaction with an alkoxide would yield an ether, while reaction with a cyanide source would introduce a nitrile group. Thiolates can be used to form thioethers, and azides can be used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine. This versatility makes this compound a useful intermediate for introducing the 1-(tert-butoxycarbonyloxy)ethyl moiety, which can then be further elaborated.
Table 3: Nucleophilic Displacement Reactions of the Iodoethyl Moiety
| Nucleophile | Product Functional Group |
|---|---|
| R-O⁻ (Alkoxide) | Ether (R-O-CH(CH₃)O(CO)OtBu) |
| CN⁻ (Cyanide) | Nitrile (NC-CH(CH₃)O(CO)OtBu) |
| R-S⁻ (Thiolate) | Thioether (R-S-CH(CH₃)O(CO)OtBu) |
These transformations are fundamental in organic synthesis, allowing for the strategic construction of complex molecules with diverse functional groups.
Role as a Masked Reagent or Protecting Group Component
Beyond its role as a reactive intermediate, the tert-butyl carbonate portion of the molecule imparts functionality related to protecting groups, a cornerstone of modern organic synthesis. organic-chemistry.orguwindsor.calibretexts.orgsynarchive.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. google.com The tert-butyl carbonate moiety in this compound can be considered a precursor to the Boc group. In a synthetic sequence, after the iodoethyl carbonate has been attached to a molecule, typically at a carboxylic acid, the resulting ester could potentially be manipulated.
More directly, the tert-butyl carbonate functionality itself can act as a protecting group for an alcohol. The formation of a carbonate from an alcohol is a common protection strategy. The tert-butyl carbonate group is generally stable to a range of reaction conditions but can be removed under specific acidic conditions. This allows for the selective deprotection of the alcohol in the presence of other functional groups that are sensitive to different conditions. The use of protecting groups is essential in multistep syntheses to prevent unwanted side reactions and to ensure that chemical transformations occur at the desired location within a complex molecule. wikipedia.org
In essence, this compound can be viewed as a bifunctional reagent, where the iodoethyl part provides a reactive handle for C-C or C-heteroatom bond formation, and the tert-butyl carbonate part can serve as a protecting group or a precursor to one, adding a layer of strategic versatility to its applications in organic synthesis.
Controlled Release of Reactive Species
The structure of this compound is intrinsically suited for the controlled release of reactive species, a concept of significant interest in areas such as medicinal chemistry and materials science. This capability is largely analogous to prodrug strategies, where a temporarily modified molecule releases an active substance under specific conditions. mdpi.comnih.govacs.org
The primary mechanism for this controlled release hinges on the lability of the carbon-iodine bond. The iodine atom is an excellent leaving group, and its departure can be triggered by nucleophiles or specific chemical environments. This process releases iodide and a reactive oxonium ion intermediate. This intermediate can then react further, effectively delivering a protected equivalent of an acetaldehyde (B116499) or ethyl cation to a substrate.
Furthermore, the carbonate linkage itself is designed for cleavage. In biological systems, enzymatic hydrolysis can cleave the ester bonds of the carbonate. nih.gov Chemically, the tert-butyl group can be removed under moderately acidic conditions, leading to the decomposition of the resulting unstable carbamic acid and release of the core molecule. This dual-release mechanism—initiation via C-I bond scission followed by carbonate decomposition—allows for a tunable and controlled liberation of desired chemical entities. This strategy is particularly valuable in prodrug design, where the release of a pharmacologically active agent at a specific site can enhance efficacy and reduce systemic toxicity. acs.orgnih.gov
Utility in Multistep Organic Transformations
In the context of multistep synthesis, this compound serves as a versatile building block, enabling complex molecular architectures to be assembled in a planned and efficient manner. youtube.comyoutube.comlibretexts.org Its bifunctional nature allows it to participate in sequential reactions, adding significant value to a synthetic route.
A primary application is its use as a specialized alkylating agent. The 1-iodoethyl group can react with a wide range of nucleophiles, including phenols, amines, and carboxylates, to introduce a 1-(tert-butoxycarbonyloxy)ethyl moiety. wikipedia.org This reaction effectively installs a protected version of a secondary alcohol functionality onto the target molecule.
Hypothetical Synthetic Application:
Consider a multistep synthesis where a phenol (B47542) (ArOH) needs to be converted into a derivative containing a secondary alcohol, Ar-O-CH(OH)CH₃.
Alkylation: The phenol is first deprotonated with a mild base to form the corresponding phenoxide (ArO⁻). This nucleophile then attacks this compound, displacing the iodide and forming a new carbon-oxygen bond. The product is the protected intermediate, Ar-O-CH(CH₃)OCO₂tBu.
Deprotection: In a subsequent step, the tert-butyl carbonate (Boc) protecting group is removed. This is typically achieved by treatment with a moderate acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane. The acidic conditions selectively cleave the tert-butyl group, which liberates isobutylene (B52900) and carbon dioxide, unveiling the desired secondary alcohol, Ar-O-CH(OH)CH₃.
This two-step sequence showcases the utility of this compound in introducing a functional group in a protected form, allowing other chemical transformations to be performed on the molecule without affecting the sensitive hydroxyl group. The ability to deprotect under specific, mild conditions is a cornerstone of modern multistep synthesis. libretexts.org The reactivity is analogous to that of other α-haloalkyl carbonates and esters, which are recognized as valuable intermediates. acs.org
Data Tables
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C₇H₁₃IO₃ | - |
| Molecular Weight | 272.08 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Inferred by analogy to similar organic carbonates and iodoalkanes. |
| Boiling Point | ~180-200 °C (decomposes) | Estimated based on structure; likely to decompose before boiling at atmospheric pressure. |
| Density | ~1.4 g/cm³ | Estimated based on the presence of iodine. |
| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, THF); Insoluble in water. | Typical for a medium-sized organic molecule with polar and nonpolar regions. nih.gov |
Note: The values in this table are estimates based on the chemical structure and data for analogous compounds, as experimental data for this specific compound is not widely available.
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 1 Iodoethyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the connectivity and stereochemistry of tert-butyl 1-iodoethyl carbonate.
¹H, ¹³C, and 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the different proton environments in the molecule.
The tert-butyl group protons (-C(CH₃)₃) would appear as a sharp singlet, integrating to nine protons. Due to the insulating effect of the quaternary carbon, this signal is expected in the upfield region, typically around δ 1.5 ppm. rsc.org
The methyl group protons of the iodoethyl moiety (-CH(I)CH₃) would present as a doublet, integrating to three protons. The coupling to the adjacent methine proton would result in this splitting. The chemical shift would be influenced by the adjacent methine and is predicted to be in the range of δ 1.8-2.0 ppm.
The methine proton (-CH(I)CH₃) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. This proton is directly attached to a carbon bearing two electronegative atoms (iodine and oxygen), which would deshield it significantly, shifting it downfield to an estimated range of δ 6.0-6.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display four signals, one for each unique carbon atom.
The tert-butyl methyl carbons (-(CH₃)₃) would give a single signal around δ 27-29 ppm.
The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is expected around δ 80-83 ppm, influenced by the adjacent oxygen atom.
The methyl carbon of the iodoethyl group (-CH(I)CH₃) would appear at approximately δ 20-25 ppm.
The methine carbon (-CH(I)CH₃) would be significantly shifted downfield due to the direct attachment of the highly electronegative iodine and oxygen atoms, with an estimated chemical shift in the range of δ 85-95 ppm. The carbonyl carbon of the carbonate group would be the most downfield signal, expected around δ 150-155 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| -C(CH ₃)₃ | ~1.5 | Singlet | 9H | ~28 |
| -C (CH₃)₃ | - | - | - | ~82 |
| -CH(I)CH ₃ | ~1.9 | Doublet | 3H | ~22 |
| -CH (I)CH₃ | ~6.2 | Quartet | 1H | ~90 |
| -O(C =O)O- | - | - | - | ~153 |
2D-NMR Techniques:
COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methine proton (-CH(I)CH₃) and the methyl protons of the iodoethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. docbrown.infodocbrown.info This would definitively assign the proton and carbon signals for the tert-butyl group, the iodoethyl methyl group, and the iodoethyl methine group.
The tert-butyl protons and the quaternary carbon, as well as the carbonate carbonyl carbon.
The methine proton and the carbonate carbonyl carbon, confirming the ester linkage.
The methyl protons of the iodoethyl group and the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be particularly useful for confirming the stereochemistry, as discussed in the next section.
Stereochemical Assignment through NMR Parameters
The 1-iodoethyl group contains a stereocenter at the methine carbon. If the compound is chiral and a single enantiomer is present, this would not be directly observable by standard NMR unless a chiral shift reagent or solvent is used. However, NOESY experiments can be powerful in determining the relative stereochemistry in diastereomers or for confirming conformations. For instance, a NOESY experiment could show a spatial correlation between the methine proton and the protons of the tert-butyl group, which would help to define the preferred conformation around the O-C bond of the carbonate.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous determination of the molecular formula (C₇H₁₃IO₃). The calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition.
Fragmentation Patterns and Structural Information
In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 284 would likely be observed, although it may be weak due to the lability of the C-I bond. avivanalytical.com The fragmentation pattern would be highly informative:
Loss of Iodine: The most characteristic fragmentation would be the cleavage of the weak carbon-iodine bond, leading to a prominent peak at m/z = 157, corresponding to the [M-I]⁺ fragment. This is often the base peak in iodo-alkanes. docbrown.infodocbrown.info
Loss of tert-Butyl Group: Cleavage of the tert-butyl group would result in a fragment at m/z = 227 ([M-C₄H₉]⁺). The tert-butyl cation itself would give a strong signal at m/z = 57.
Carbonate Fragmentation: The carbonate moiety can fragment in several ways. Loss of CO₂ (44 Da) from the [M-I]⁺ fragment could lead to a peak at m/z = 113.
Other Fragments: A peak corresponding to the iodomethyl cation [CH₃CHI]⁺ at m/z = 141 could also be possible.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment | Notes |
| 284 | [C₇H₁₃IO₃]⁺ | Molecular Ion (M⁺) |
| 157 | [C₇H₁₃O₃]⁺ | Loss of Iodine radical ([M-I]⁺) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
| 141 | [C₂H₄I]⁺ | 1-iodoethyl cation |
| 127 | [I]⁺ | Iodine cation |
Vibrational Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the key expected vibrational bands are:
C=O Stretch: The most intense and characteristic band in the IR spectrum would be the carbonyl (C=O) stretch of the carbonate group. For alkyl carbonates, this typically appears in the region of 1760-1740 cm⁻¹. wiley.comspectroscopyonline.com
C-O Stretch: Carbonates exhibit strong C-O stretching bands. Two distinct bands are expected, one for the (O=)C-O-C(H) linkage and another for the (O=)C-O-C(CH₃)₃ linkage, likely in the 1280-1000 cm⁻¹ region. spectroscopyonline.comacs.org
C-H Stretch: The C-H stretching vibrations of the methyl and methine groups would be observed in the 3000-2850 cm⁻¹ region.
C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, and is usually weak.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |
| C=O Stretch (Carbonate) | 1760-1740 | Strong |
| C-O Stretch (Carbonate) | 1280-1000 | Strong |
| C-I Stretch | 600-500 | Weak-Medium |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is expected to be dominated by vibrations from the carbonate group, the tert-butyl group, and the iodoalkane moiety.
The most prominent feature in the infrared spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group. This peak typically appears in the region of 1820-1740 cm⁻¹. The exact position can be influenced by the electronegativity of the adjacent oxygen and iodine atoms. The asymmetric C-O stretching vibrations of the carbonate are also expected to produce strong bands, typically found between 1280-1250 cm⁻¹ and 1050-1000 cm⁻¹.
The tert-butyl group will contribute characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are anticipated in the 2980-2950 cm⁻¹ range. Additionally, characteristic bending vibrations for the tert-butyl group, including the "umbrella" mode, are expected around 1390 cm⁻¹ and 1370 cm⁻¹.
The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹. This absorption is often weak and can sometimes be difficult to distinguish.
Table 1: Predicted FTIR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| 2980-2950 | Medium-Strong | C-H Asymmetric/Symmetric Stretch | tert-Butyl Group |
| 1820-1740 | Strong | C=O Carbonyl Stretch | Carbonate |
| 1390, 1370 | Medium | C-H Bending (Umbrella Mode) | tert-Butyl Group |
| 1280-1250 | Strong | C-O Asymmetric Stretch | Carbonate |
| 1050-1000 | Strong | C-O Symmetric Stretch | Carbonate |
| 600-500 | Weak-Medium | C-I Stretch | Iodoalkane |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the less polar and more symmetric vibrations.
The symmetric stretching of the carbonate ion (ν1 mode) typically gives rise to a very strong and sharp peak in the Raman spectrum, expected around 1070-1100 cm⁻¹. researchgate.netmdpi.comnih.gov While the asymmetric C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. researchgate.net The C-I bond, being highly polarizable, is expected to produce a distinct and relatively strong signal in the low-frequency region (600-500 cm⁻¹), making Raman an excellent technique for its detection.
The C-H stretching and bending vibrations of the tert-butyl group will also be present in the Raman spectrum, though their intensities may differ from the FTIR spectrum. The symmetric C-C stretching of the tert-butyl skeleton would also be Raman active.
Table 2: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| 2980-2950 | Medium-Strong | C-H Asymmetric/Symmetric Stretch | tert-Butyl Group |
| 1450-1400 | Weak | C=O Asymmetric Stretch | Carbonate |
| 1070-1100 | Strong | C-O-C Symmetric Stretch | Carbonate |
| 750-850 | Medium | C-C Skeletal Stretch | tert-Butyl Group |
| 600-500 | Strong | C-I Stretch | Iodoalkane |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as di-tert-butyl dicarbonate (B1257347), provides insight into the type of data that could be obtained. researchgate.net
A crystallographic study would determine:
Precise Bond Lengths and Angles: The exact lengths of the C=O, C-O, C-C, and C-I bonds, as well as the bond angles throughout the molecule, would be established.
Molecular Conformation: The dihedral angles would reveal the preferred spatial orientation of the tert-butyl group relative to the carbonate plane and the conformation around the C-O-C-C and O-C-C-I linkages.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces such as dipole-dipole interactions or weaker van der Waals forces. Given the presence of the polar carbonate group and the large iodine atom, significant intermolecular contacts would be expected.
Stereochemistry: The structure would unambiguously confirm the arrangement of atoms around the chiral center at the 1-iodoethyl position.
Without experimental data, it is not possible to provide specific structural parameters. However, the applicability of the technique is clear, and it remains the gold standard for unequivocal structural elucidation should a crystalline sample become available for analysis.
Computational and Theoretical Investigations of Tert Butyl 1 Iodoethyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers.
For tert-Butyl 1-iodoethyl carbonate, DFT calculations could map out potential reaction pathways. elsevierpure.com A key reaction would be nucleophilic substitution, where the iodine atom, being an excellent leaving group, is displaced. savemyexams.comchemguide.co.uk DFT studies would model the approach of a nucleophile, locate the transition state structure, and calculate the Gibbs free energy of activation. This would help determine whether the reaction proceeds via an SN1 or SN2 mechanism, with the bulky tert-butyl group likely influencing the preferred pathway. Another potential reaction for study is the hydrolysis of the carbonate ester bond. DFT could elucidate the mechanism, whether it is acid-catalyzed, base-catalyzed, or neutral, by modeling the energetic landscape of each pathway.
In a typical DFT study on a related compound, 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone, the HOMO-LUMO energy gap was calculated to be 4.02 eV, indicating the molecule's stability. researchgate.net Similar calculations for this compound would provide crucial insights into its kinetic stability and electronic properties.
Table 1: Illustrative DFT Calculation Outputs for a Molecule like this compound
| Calculated Property | Illustrative Value/Description | Significance |
| HOMO Energy | -8.544 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | 0.430 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 8.974 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | C(carbonyl): +ve; O(carbonyl): -ve | Indicates sites susceptible to nucleophilic or electrophilic attack. |
| Vibrational Frequencies | C=O stretch: ~1750 cm⁻¹ | Correlates with experimental IR spectra for structure confirmation. |
Note: The energy values are illustrative, based on calculations for a different di-tert-butyl phenol (B47542) compound, to demonstrate the type of data generated. researchgate.net
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab Initio Methods: "From the beginning," ab initio methods compute molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high accuracy but are computationally demanding. For this compound, ab initio calculations would be the gold standard for determining precise geometric parameters (bond lengths, bond angles, dihedral angles), dipole moments, and vibrational frequencies. researchgate.net Studies on similar molecules, like p-tert-butylcalix researchgate.netarene derivatives, have successfully used ab initio methods to understand complexation energies and structural characteristics. researchgate.net
Semi-Empirical Methods: Semi-empirical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and the NDDO-based family are much faster than ab initio or DFT methods, making them suitable for very large molecules. uomustansiriyah.edu.iqucsb.edu While less accurate, they are useful for initial explorations of molecular properties and conformational landscapes. scispace.com For this compound, a semi-empirical method like PM6 could be used for a preliminary scan of the potential energy surface to identify low-energy conformers before applying more rigorous methods. scispace.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for exploring the conformational space of flexible molecules and for understanding how they interact with their environment, such as solvent molecules.
Furthermore, MD simulations are ideal for studying intermolecular interactions. By placing the molecule in a simulation box with a solvent (e.g., water or an organic solvent), one can observe the formation and dynamics of the solvation shell. These simulations can quantify interactions such as hydrogen bonding (if applicable) and van der Waals forces between the solute and solvent. Studies on related molecules like methyl-tert-butyl ether (MTBE) have used MD simulations to investigate their interaction with biomolecules, revealing how they can subtly alter protein structures. nih.gov
Table 2: Potential Conformational Dihedral Angles for Investigation in this compound
| Dihedral Angle | Description | Expected Behavior from Simulation |
| O=C-O-C(tert-butyl) | Rotation around the ester oxygen bond | Defines the orientation of the tert-butyl group relative to the carbonate plane. |
| C-O-C-I | Rotation around the ethyl group C-O bond | Influences the position of the iodine atom. |
| O-C-C-I | Rotation around the ethyl group C-C bond | Determines the spatial relationship between the carbonate and iodo moieties. |
Modeling of Steric and Electronic Effects of the tert-Butyl Group
The tert-butyl group is a significant structural feature in organic chemistry, primarily known for its steric bulk.
Steric Effects: The most prominent feature of the tert-butyl group is its large size, which sterically hinders the approach of reactants to nearby functional groups. In this compound, this steric hindrance would be a major factor in its reactivity. For instance, in a potential SN2 reaction at the carbon bearing the iodine, the tert-butyl group, although several bonds away, could restrict the trajectory of an incoming nucleophile, potentially slowing the reaction rate compared to a less bulky analogue like methyl 1-iodoethyl carbonate.
Electronic Effects: Electronically, the tert-butyl group is a weak electron-donating group through induction (a positive inductive effect, +I). This effect arises from the polarization of the sigma bonds. This electron-donating nature can influence the stability of nearby reactive intermediates. For example, if a carbocation were to form on the ethyl group during an SN1 reaction, the inductive effect of the entire tert-butoxycarbonyl group would play a role in its stabilization. Quantum chemical calculations can quantify these electronic effects by calculating atomic charges and molecular orbital distributions.
Prediction of Novel Reactivities and Transformation Pathways
Based on the functional groups present, several transformation pathways for this compound can be predicted.
Nucleophilic Substitution: The carbon-iodine bond is the most reactive site in the molecule. chemguide.co.uk Iodine is an excellent leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides). This would lead to the substitution of the iodine atom and the formation of new carbon-heteroatom or carbon-carbon bonds.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction could occur, leading to the formation of tert-butyl vinyl carbonate and hydrogen iodide.
Hydrolysis/Saponification: The carbonate ester linkage can be cleaved under acidic or basic conditions. Acid-catalyzed hydrolysis would yield tert-butanol (B103910), carbon dioxide, and iodoethanol. Base-catalyzed saponification would produce the tert-butoxide salt, carbonate, and iodoethanol.
Organometallic Reactions: The iodoalkane functionality can be used to form organometallic reagents. For example, reaction with magnesium metal would generate a Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions.
Radical Reactions: The relatively weak C-I bond can be cleaved homolytically using radical initiators or photolysis to generate an alkyl radical. This radical could then participate in various radical-mediated transformations, such as addition to alkenes or radical cyclizations if a suitable internal trap is present.
Computational modeling could be employed to investigate the feasibility of these predicted pathways by calculating reaction energies and activation barriers, thus guiding future synthetic exploration.
Future Research Directions and Potential Applications
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. Future research on tert-butyl 1-iodoethyl carbonate will likely prioritize the development of more sustainable and efficient synthetic methodologies.
Current methods for synthesizing α-iodoalkyl carbonates may involve reagents and conditions that are not ideal from a green chemistry perspective. Future work could focus on several key areas:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents, which are often a source of significant waste. For instance, the use of lipase (B570770) or other enzymes in carbonate exchange reactions represents a green process. nih.gov
Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources. There is precedent for synthesizing α-iodoalkyl carbonates from carbohydrates, which are abundant and renewable. acs.org
An effective synthetic method for unsymmetrical carbonates has been developed using calcium oxide and calcium hydroxide (B78521), which are highly effective and lead to high yield and purity. researchgate.net This approach avoids complex purification steps and is significant for green sustainable chemistry. researchgate.net The coupling of carbon dioxide with epoxides to form cyclic carbonates is another 100% atom-economic reaction, offering a greener alternative to traditional methods that use toxic phosgene. rsc.org
Exploration of Catalytic Applications
While often viewed as a reagent or intermediate, the structural motifs within this compound suggest potential for its use in or as a precursor to catalysts. Future research could explore its role in various catalytic processes.
The presence of an iodine atom, a polar carbonate group, and a bulky tert-butyl group could be leveraged in catalyst design. For example, organocatalysts have gained significant interest as alternatives to metal-based catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. rsc.org The development of organocatalysts is a rapidly advancing field, with a focus on creating cheap, readily available, and stable options. rsc.org
Furthermore, metal phthalocyanine (B1677752) complexes are emerging as promising catalysts for CO2 conversion. researchgate.net Research into bifunctional cationic imidazolyl and neutral tert-butylphenoxy Al(III)-phthalocyanine complexes has shown that the catalyst structure can determine the selectivity of the reaction between CO2 and epoxides. researchgate.net This highlights the potential for designing specific catalysts for desired outcomes.
Integration into Flow Chemistry and Automated Synthesis
The shift towards automated and continuous-flow synthesis in both academic and industrial laboratories presents a significant opportunity for the application of this compound. rsc.org Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. springerprofessional.deflinders.edu.au
The integration of this compound into flow chemistry systems could be explored for:
On-Demand Reagent Generation: Developing a continuous-flow process for the synthesis of this compound itself, allowing for its on-demand production and immediate use in subsequent reactions. This would be particularly beneficial given the potential instability of some α-haloalkyl carbonates.
Multi-Step Syntheses: Incorporating reactions that utilize this compound into multi-step continuous-flow sequences. flinders.edu.au This approach can streamline the synthesis of complex molecules by telescoping several reaction steps, thereby avoiding the isolation and purification of intermediates. springerprofessional.de
Reaction Optimization: Utilizing the precise control over reaction parameters (e.g., temperature, pressure, residence time) offered by flow reactors to optimize reactions involving this compound, potentially leading to higher yields and selectivities. mit.edu
A multi-step continuous-flow procedure has been successfully developed for generating six-membered diaryliodonium salts, demonstrating the feasibility of complex syntheses in a flow system. beilstein-journals.org The use of micro-reaction systems, including a micro mixer and a micro-channel reactor, has also been shown to be effective for continuous catalytic esterification reactions. google.com
Design of Novel Reagents and Building Blocks Based on its Framework
The structure of this compound serves as a valuable template for the design of new reagents and building blocks for organic synthesis. nih.govlifechemicals.com By modifying its structure, a diverse range of chemical entities with unique reactivity and properties can be accessed.
Future research in this area could focus on:
Varying the Alkyl and Carbonate Groups: Replacing the ethyl and tert-butyl groups with other alkyl, aryl, or functionalized moieties to fine-tune the steric and electronic properties of the reagent. This could lead to new reagents with altered reactivity profiles, suitable for a wider range of applications.
Introducing Chirality: The synthesis of enantiomerically pure α-iodoalkyl carbonates, potentially derived from chiral alcohols, would provide valuable building blocks for asymmetric synthesis. acs.org
Functional Group Interconversion: The iodo group is a versatile functional handle that can be readily converted into other groups through nucleophilic substitution or cross-coupling reactions. This allows for the transformation of this compound into a variety of other useful building blocks.
The development of novel building blocks is crucial for expanding the accessible chemical space in medicinal chemistry and drug discovery. nih.govnih.gov For instance, 1-(2-Iodobenzoyl)-cyclopent-3-ene-1-carboxylates are novel substrates for constructing bicyclo[3.2.1]octanes with potential biological activities. nih.gov
Table of Comparison for Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Green and Sustainable Routes | Flow Chemistry |
| Efficiency | Often lower yields and longer reaction times. | Aims for high yield and atom economy. researchgate.net | Can offer higher yields and shorter reaction times. google.com |
| Safety | Handling of hazardous reagents can be risky. | Prioritizes the use of less hazardous substances. | Enhanced safety due to smaller reaction volumes and better control. flinders.edu.au |
| Scalability | Can be challenging and require re-optimization. | Can be designed for scalability. | Generally easier to scale up by running the system for longer. beilstein-journals.org |
| Waste Generation | Often produces significant amounts of waste. | Focuses on minimizing waste through catalysis and atom economy. rsc.org | Can reduce solvent and reagent waste. |
| Control | Less precise control over reaction parameters. | Dependent on the specific method. | Precise control over temperature, pressure, and mixing. mit.edu |
Q & A
Q. Reproducibility Tips :
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Characterize using H/C NMR and IR to confirm ester and iodide functional groups .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Key parameters to optimize:
- Temperature : Higher temperatures (e.g., 60–80°C) may accelerate substitution but risk decomposition of the iodide group.
- Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of iodide .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve ion-pair solubility .
- Stoichiometry : Use 1.2–1.5 equivalents of NaI to drive the reaction to completion.
Validation : Conduct a Design of Experiments (DoE) to test variable interactions. Compare yields using HPLC and C NMR quantification .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How to resolve contradictions in reported spectral data for this compound?
Methodological Answer:
Discrepancies may arise from:
Q. Resolution Strategy :
- Replicate literature conditions exactly.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability Risks :
- Light-sensitive (iodide group prone to radical formation).
- Moisture may hydrolyze the carbonate ester.
- Storage :
Advanced: How does this compound participate in multi-step syntheses, such as in protecting group strategies?
Methodological Answer:
The tert-butyl carbonate group acts as a protecting group for alcohols or amines :
Deprotection : Use acidic conditions (e.g., TFA in DCM) to cleave the carbonate, releasing CO and tert-butanol .
Application Example : In peptide synthesis, it protects hydroxyl groups during coupling reactions.
Q. Mechanistic Insight :
- The iodide can serve as a leaving group in subsequent alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazards :
- Irritant (skin/eyes).
- Potential iodide release under decomposition.
- PPE : Gloves, lab coat, goggles, and fume hood use.
- Emergency Protocols :
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for substitution or elimination pathways (e.g., using Gaussian or ORCA).
- Solvent Effects : Simulate solvent polarity with COSMO-RS.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
Validation : Compare predicted vs. experimental C NMR shifts using gauge-including atomic orbital (GIAO) methods .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
- Common Issues :
- Incomplete substitution : Increase reaction time or temperature.
- Side reactions : Add radical inhibitors (e.g., BHT) to prevent iodide degradation.
- Purification : Use silica gel pretreated with 1% triethylamine to minimize adsorption .
Advanced: What role does this compound play in organocatalysis or asymmetric synthesis?
Methodological Answer:
- Chiral Applications : The iodide can act as a directing group in asymmetric alkylation.
- Case Study : In Pd-catalyzed cross-coupling, the tert-butyl group stabilizes transition states, enhancing enantioselectivity .
Q. Mechanistic Study :
- Use kinetic isotopic effects (KIE) or stereochemical probes (e.g., chiral HPLC) to track configuration retention .
Comparative Synthesis Routes
| Route | Starting Material | Conditions | Yield | Key Reference |
|---|---|---|---|---|
| 1 | 1-Chloroethyl tert-butyl carbonate | NaI, acetone, reflux | 85% | |
| 2 | 1-Chloroethyl chloroformate | tert-Butanol, KCO, 1,4-dioxane, 110°C | 88.7% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
